molecular formula C22H25ClN4O B2356428 (E)-3-(2-chlorophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide CAS No. 1904632-08-1

(E)-3-(2-chlorophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide

Cat. No. B2356428
CAS RN: 1904632-08-1
M. Wt: 396.92
InChI Key: FLTNTJKADLNBHP-MDZDMXLPSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide is a useful research compound. Its molecular formula is C22H25ClN4O and its molecular weight is 396.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Antibacterial and Anticancer Activity : Compounds structurally related to (E)-3-(2-chlorophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide have been synthesized and evaluated for their antibacterial and anticancer activities. Studies indicate that certain acrylamide derivatives exhibit potent activity against various tumor cell lines and bacterial strains (Bondock & Gieman, 2015).

  • Preparation of CGRP Receptor Inhibitors : Research in the field of receptor antagonists includes the development of compounds with piperidine and quinazoline moieties, which are relevant to the structure . Such compounds are significant in the synthesis of receptor inhibitors used in various therapeutic applications (Cann et al., 2012).

  • Formation of Tetrahydroquinolinone Derivatives : Studies have also explored the rearrangement reactions leading to the formation of tetrahydroquinolinones, which are structurally related to the compound . These reactions are significant for the synthesis of novel pharmaceutical compounds (Moustafa, Al-Mousawi, & Elnagdi, 2011).

  • Synthesis of Antihypertensive Agents : Piperidine derivatives with a quinazoline ring, similar to the compound of interest, have been synthesized and tested for antihypertensive activity. Some of these compounds showed promising results in lowering blood pressure in hypertensive rat models (Takai et al., 1986).

  • Anticancer Potential of Quinazoline Derivatives : In the context of anticancer research, quinazoline derivatives, which are structurally similar to the compound of interest, have been discovered as potential EGFR inhibitors with efficient antiproliferative activity (Xu et al., 2013).

  • Antibacterial Evaluation : Novel piperidine-4-carboxamide derivatives, which include quinazoline structures, have shown significant antibacterial activities against various bacterial strains (Selvakumar & Elango, 2017).

  • Molecular Interaction Studies : The compound's structural analogs have been used to study their interaction with receptors, such as the CB1 cannabinoid receptor. These studies are crucial for understanding the molecular mechanisms of receptor-ligand interactions (Shim et al., 2002).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O/c23-19-7-3-1-5-16(19)9-10-21(28)26-17-11-13-27(14-12-17)22-18-6-2-4-8-20(18)24-15-25-22/h1,3,5,7,9-10,15,17H,2,4,6,8,11-14H2,(H,26,28)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTNTJKADLNBHP-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C=CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)/C=C/C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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